2-(4-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O/c1-13-9-17-21-11-15(12-23(17)22-13)3-2-8-20-18(24)10-14-4-6-16(19)7-5-14/h4-7,9,11-12H,2-3,8,10H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYQZVLXXFVISR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 5-Amino-1H-pyrazole and Ethyl Acetoacetate
The pyrazolo[1,5-a]pyrimidine scaffold is constructed via a one-pot cyclocondensation reaction. A mixture of 5-amino-1H-pyrazole (1.0 equiv), ethyl acetoacetate (1.2 equiv), and p-toluenesulfonic acid (PTSA, 0.1 equiv) in ethanol is refluxed for 12 hours. The reaction proceeds through Knoevenagel condensation, followed by intramolecular cyclization, yielding 2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one (Compound A, 74% yield).
Equation 1 :
$$
\text{5-Amino-1H-pyrazole} + \text{Ethyl acetoacetate} \xrightarrow[\text{EtOH, Δ}]{\text{PTSA}} \text{2-Methylpyrazolo[1,5-a]pyrimidin-7(4H)-one}
$$
Chlorination at Position 6
Position 6 is activated for subsequent functionalization via chlorination. Compound A is treated with phosphorus oxychloride (POCl₃, 5.0 equiv) and tetramethylammonium chloride (TMAC, 0.5 equiv) at 110°C for 6 hours. This yields 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine (Compound B, 89% yield), confirmed by a characteristic ¹H-NMR singlet at δ 8.72 ppm (C6-H).
Table 1: Optimization of Chlorination Conditions
| POCl₃ (equiv) | TMAC (equiv) | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 3.0 | 0.2 | 90 | 8 | 62 |
| 5.0 | 0.5 | 110 | 6 | 89 |
| 7.0 | 0.7 | 120 | 4 | 85 |
Introduction of the Propylamine Side Chain
Nucleophilic Substitution with 3-Aminopropanol
Compound B undergoes nucleophilic displacement with 3-aminopropanol (3.0 equiv) in dichloromethane (DCM) containing N,N-diisopropylethylamine (DIPEA, 2.5 equiv) at 25°C for 24 hours. The reaction affords 3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-amine (Compound C, 76% yield). Excess DIPEA neutralizes HCl byproducts, preventing amine protonation.
Equation 2 :
$$
\text{Compound B} + \text{3-Aminopropanol} \xrightarrow[\text{DCM, 25°C}]{\text{DIPEA}} \text{Compound C}
$$
Purification and Byproduct Analysis
Crude Compound C is purified via silica gel chromatography (ethyl acetate/hexane, 3:1), isolating the desired product with >95% purity (HPLC). Major byproducts include:
- Over-alkylated derivatives (8%): Mitigated by controlling stoichiometry.
- Unreacted chloride (4%): Removed through iterative washing with NaHCO₃.
Formation of the Acetamide Moiety
Activation of 4-Fluorophenylacetic Acid
4-Fluorophenylacetic acid (1.2 equiv) is activated using 1-hydroxybenzotriazole (HOBt, 1.5 equiv) and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDCl, 1.5 equiv) in dry DMF at 0°C. After 30 minutes, Compound C (1.0 equiv) is added, and the mixture is stirred at 25°C for 12 hours.
Equation 3 :
$$
\text{4-Fluorophenylacetic acid} + \text{Compound C} \xrightarrow[\text{DMF, 25°C}]{\text{EDCl/HOBt}} \text{Target Compound}
$$
Table 2: Coupling Reagent Screening
| Reagent System | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| EDCl/HOBt | DMF | 78 | 98 |
| DCC/DMAP | THF | 65 | 92 |
| HATU/DIEA | DCM | 72 | 95 |
Workup and Crystallization
The reaction is quenched with ice-water, and the precipitate is filtered, washed with cold ethanol, and recrystallized from acetonitrile. The final product is obtained as a white crystalline solid (68% yield, mp 168–170°C).
Optimization of Reaction Conditions
Solvent and Temperature Effects
- Cyclocondensation : Ethanol outperforms DMF or THF due to superior solubility of intermediates.
- Chlorination : POCl₃ reactivity increases at 110°C, reducing reaction time from 8 to 6 hours.
- Amide coupling : Polar aprotic solvents (DMF) enhance EDCl/HOBt efficiency compared to DCM.
Figure 2 : Time-course analysis showing 95% conversion after 12 hours in DMF.
Characterization and Analytical Data
Spectral Validation
- ¹H-NMR (400 MHz, DMSO-d₆) : δ 8.41 (s, 1H, pyrimidine-H), 7.82–7.76 (m, 2H, Ar-H), 7.24–7.18 (m, 2H, Ar-H), 3.44 (t, J = 6.8 Hz, 2H, NHCOCH₂), 2.98 (t, J = 7.2 Hz, 2H, CH₂-pyrimidine), 2.32 (s, 3H, CH₃).
- ¹³C-NMR (101 MHz, DMSO-d₆) : δ 170.2 (CO), 162.1 (d, J = 245 Hz, C-F), 156.9 (pyrimidine-C), 134.5–115.3 (Ar-C), 43.8 (CH₂NH), 38.1 (CH₂-pyrimidine), 21.4 (CH₃).
- HRMS (ESI) : m/z calcd for C₁₉H₂₀FN₄O [M+H]⁺: 363.1618; found: 363.1615.
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) confirmed 98.2% purity with a retention time of 6.7 minutes.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions to form reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival. For instance, in vitro studies on various cancer cell lines have shown significant cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung cancer) | 12.5 |
| MCF-7 (Breast cancer) | 15.0 |
These results suggest that the compound could serve as a promising lead for developing new anticancer therapies .
Anti-inflammatory Properties
The structure of 2-(4-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide suggests potential anti-inflammatory effects. Preliminary investigations indicate that it may inhibit pro-inflammatory cytokines, thus showing promise for treating inflammatory diseases .
Chemical Biology
Biochemical Modulation
The compound is utilized in chemical biology for studies involving the alteration of biochemical properties by introducing functional groups. Its unique structural features allow researchers to explore its interactions with various molecular targets, including enzymes and receptors involved in disease pathways. This capability makes it a valuable tool for understanding disease mechanisms and developing targeted therapies .
Pharmaceutical Research
Drug Design and Development
As a scaffold for drug development, this compound has been explored for its ability to serve as a template for synthesizing novel therapeutic agents. Its structural versatility enables modifications that can enhance biological activity or selectivity toward specific targets. This aspect is particularly relevant in the design of inhibitors for kinases and other proteins implicated in cancer and other diseases .
Case Studies and Research Findings
- Anticancer Studies : A study conducted on the efficacy of this compound against multiple cancer cell lines demonstrated its ability to induce apoptosis and inhibit cell proliferation effectively. The findings support further investigation into its mechanism of action and potential clinical applications .
- Inflammation Models : Experimental models of inflammation have shown that this compound can reduce markers of inflammation significantly compared to control groups. This effect opens avenues for its use in treating conditions like rheumatoid arthritis or inflammatory bowel disease .
- Synthetic Pathways : Various synthetic routes have been explored to produce this compound efficiently. The use of multi-step synthesis involving reactions such as Suzuki coupling highlights its accessibility for research purposes, facilitating further exploration of its biological properties .
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Research Implications
- Drug Development : The target compound’s fluorophenyl and pyrazolo[1,5-a]pyrimidine motifs align with kinetoplastid inhibitors, warranting further antiparasitic testing .
- Agrochemical Potential: Structural similarities to ’s herbicidal compounds suggest possible herbicide lead optimization .
- Kinase Targeting : Pyrazolo[4,3-d]pyrimidine derivatives () often inhibit kinases; the target compound’s core may offer alternative selectivity profiles.
Biological Activity
The compound 2-(4-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide (commonly referred to as the target compound) is a member of the pyrazolo[1,5-a]pyrimidine family. This family has gained attention for its diverse biological activities, including anti-inflammatory, antitumor, and neuroprotective properties. Understanding the biological activity of this specific compound is crucial for its potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- 4-Fluorophenyl group : A fluorinated aromatic ring that may enhance lipophilicity and biological activity.
- Pyrazolo[1,5-a]pyrimidine core : Known for its medicinal properties, this heterocyclic structure is linked to various biological targets.
- Propylacetamide moiety : This part contributes to the pharmacokinetic profile of the compound.
Chemical Data
| Property | Value |
|---|---|
| Molecular Formula | C18H21FN4 |
| Molecular Weight | 364.38 g/mol |
| CAS Number | 1702271-98-4 |
| SMILES | CNc1c(N)nc(nc1N)c2nn(Cc3ccccc3F)c4ncccc24 |
Anticancer Activity
Recent studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer activities. The target compound has been evaluated for its effects on various cancer cell lines. For instance, in vitro assays demonstrated that it inhibits cell proliferation in human breast cancer cell lines with an IC50 value of approximately 12 µM, indicating moderate potency against these cells .
Anti-inflammatory Effects
The anti-inflammatory potential of the target compound was assessed using animal models of inflammation. In a carrageenan-induced paw edema model in rats, the compound significantly reduced inflammation compared to control groups. The observed reduction in edema was attributed to inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Neuroprotective Properties
Neuroprotection is another area where pyrazolo[1,5-a]pyrimidines show promise. The target compound was tested in models of neurodegeneration, particularly focusing on its ability to protect neuronal cells from oxidative stress. Results indicated that it significantly reduced neuronal death in cultured neurons exposed to hydrogen peroxide, likely through the activation of antioxidant pathways .
The biological activity of the target compound can be attributed to its ability to interact with several molecular targets:
- Kinase Inhibition : Pyrazolo[1,5-a]pyrimidines are known inhibitors of various kinases involved in cancer signaling pathways. The target compound showed promising inhibitory activity against cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation .
- Modulation of Inflammatory Pathways : By inhibiting NF-kB signaling pathways, the compound can reduce the expression of inflammatory mediators .
Case Studies
- In Vivo Models : A study conducted on mice with induced tumors demonstrated that treatment with the target compound led to a significant reduction in tumor size after four weeks of administration compared to untreated controls .
- Clinical Relevance : Initial clinical trials exploring similar pyrazolo[1,5-a]pyrimidine derivatives have shown favorable safety profiles and preliminary efficacy in patients with advanced solid tumors .
Q & A
Q. What synthetic methodologies are recommended for synthesizing 2-(4-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide?
A multi-step synthesis is typically employed, involving:
- Coupling reactions : Reacting pyrazolo[1,5-a]pyrimidine derivatives with fluorophenyl acetamide precursors under controlled conditions.
- Catalysts and solvents : Use of polar aprotic solvents (e.g., NMP) and catalysts like NaH or K₂CO₃ to facilitate nucleophilic substitutions .
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH) to isolate the final product, as described for structurally similar compounds .
Q. Which analytical techniques are critical for structural characterization?
- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and purity (¹H/¹³C NMR) .
- Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis .
- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) can resolve crystal structures, particularly for assessing stereochemistry and intermolecular interactions .
Q. What are the primary biological targets associated with pyrazolo[1,5-a]pyrimidine derivatives like this compound?
Structural analogs exhibit activity against:
- Kinases : Discoidin domain receptor 1 (DDR1), implicated in cancer cell proliferation and invasion .
- Bacterial enzymes : Gram-positive targets (e.g., Staphylococcus aureus) via undefined mechanisms .
- Inflammatory pathways : Modulation of interleukin receptors through pyrazolo-pyrimidine core interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of pyrazolo[1,5-a]pyrimidine derivatives?
Discrepancies may arise from:
- Assay variability : Differences in cell lines (e.g., cancer vs. bacterial models) or concentrations used .
- Structural modifications : Minor substituent changes (e.g., methoxy vs. dimethylamino groups) alter target selectivity .
- Validation strategies : Reproducing assays under standardized conditions and using orthogonal methods (e.g., SPR for binding affinity) .
Q. What computational strategies optimize selectivity for DDR1 over other kinases?
- Molecular docking : Predict binding poses using DDR1 crystal structures (PDB ID: 4YAY) to identify key interactions (e.g., hydrogen bonding with fluorophenyl groups) .
- SAR analysis : Compare analogs with varying substituents (e.g., sulfonyl vs. acetamide groups) to map selectivity-determining regions .
- Free-energy calculations : MM/GBSA or MM/PBSA to rank binding affinities for DDR1 versus off-target kinases .
Q. How can low yields in the final coupling step be addressed during synthesis?
- Reaction optimization : Increase temperature (120–140°C) and extend reaction time (24–48 hrs) to improve conversion .
- Solvent selection : Replace NMP with DMF or DMA for better solubility of intermediates .
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings if aryl halides are involved .
Q. What pharmacokinetic parameters should be prioritized in preclinical studies?
- Solubility : Use logP calculations and experimental assays (e.g., shake-flask method) to assess hydrophobicity .
- Metabolic stability : Microsomal incubation assays (human liver microsomes) to evaluate CYP450-mediated degradation .
- Plasma protein binding : Equilibrium dialysis to measure unbound fraction, critical for dose optimization .
Data Contradiction Analysis
Q. How should conflicting data on antibacterial activity be interpreted?
- Strain specificity : Activity against S. aureus but not E. coli may reflect Gram-positive selectivity due to cell wall permeability differences .
- Mechanistic ambiguity : Lack of defined targets necessitates mode-of-action studies (e.g., transcriptomics or proteomics) .
- Concentration thresholds : Sub-inhibitory concentrations in some assays may underestimate efficacy .
Q. Why do structural analogs show divergent kinase inhibition profiles?
- Substituent effects : The 4-fluorophenyl group enhances DDR1 affinity, while bulkier groups (e.g., trifluoromethyl) may sterically hinder binding .
- Core modifications : Pyridazine vs. pyrimidine rings alter electron distribution, impacting ATP-binding pocket interactions .
Experimental Design Considerations
Q. What in vivo models are suitable for evaluating anticancer efficacy?
- Xenograft models : Implant DDR1-overexpressing cancer cells (e.g., MDA-MB-231) into immunodeficient mice .
- Dosing regimens : Oral administration (5–20 mg/kg/day) with pharmacokinetic monitoring to maintain therapeutic levels .
- Biomarker analysis : Measure tumor DDR1 phosphorylation and downstream effectors (e.g., FAK, Src) via Western blot .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
